N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide
Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide involves multiple molecular targets and pathways:
Inhibition of Acetylcholinesterase: This compound interacts with the peripheral anionic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine.
Neuroprotection: It exerts neuroprotective effects by inhibiting oxidative stress and preventing β-sheet aggregation and fibril formation in amyloid-beta peptides.
Molecular Docking: Studies suggest that it can bind to amyloid-beta peptides, stabilizing their α-helical content and inhibiting toxic conformations.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Another compound with a piperidine moiety, used in different therapeutic contexts.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Shares structural similarities but has distinct biological activities.
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide is unique due to its multitargeted potential in modulating various pathways involved in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S/c27-23-11-13-25(14-12-23)33(31,32)29(24-9-5-2-6-10-24)20-26(30)28-17-15-22(16-18-28)19-21-7-3-1-4-8-21/h1-14,22H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZLADVOAZZDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.